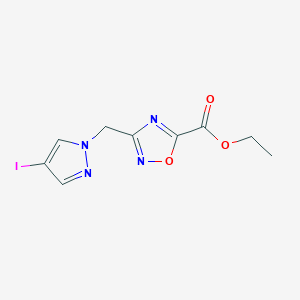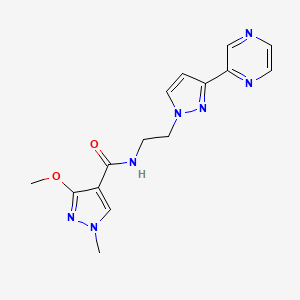![molecular formula C20H19ClN2O3 B2502533 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide CAS No. 1672684-68-2](/img/structure/B2502533.png)
3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- Mechanism : Molecular dynamics simulations revealed that MS402 binds more favorably to BRD4-BD1 than to BRD4-BD2. Key residues (Gln85, Pro86, Asn140, and Ile146) play a crucial role in MS402’s selective binding to BRD4-BD1 .
Cancer Treatment: Selective Inhibition of BRD4
T-Helper (Th) Cell Differentiation Disruption
作用機序
Target of Action
MS402, also known as 3-Chloro-N-(4-methoxyphenyl)-4-((2-methyl-3-oxocyclopent-1-en-1-yl)amino)benzamide, primarily targets the bromodomains of the Bromodomain and Extra-Terminal domain (BET) family proteins . The primary targets include BRD4(BD1), BRD4(BD2), BRD3(BD1), BRD3(BD2), BRD2(BD1), and BRD2(BD2) . These proteins play a crucial role in gene transcription regulation .
Mode of Action
MS402 is a domain-selective inhibitor, showing a higher affinity for BRD4-BD1 over BRD4-BD2 . It binds to BRD4-BD1 with a lower binding free energy than BRD4-BD2 . Residues Gln85, Pro86, Asn140, and Ile146 are crucial for MS402’s selective binding to BRD4-BD1 . MS402 needs to overcome a higher energy barrier to dissociate from BD1 than from BD2 pocket .
Biochemical Pathways
The binding of MS402 to the bromodomains inhibits the recognition interaction between bromodomains and acetyl-lysine, which can effectively block genome-wide transcription, particularly for genes that promote cancer cell proliferation . This action disrupts the normal functioning of these proteins, leading to changes in gene expression and cellular function .
Pharmacokinetics
The effectiveness of ms402 in blocking th17 cell differentiation suggests that it has sufficient bioavailability to exert its effects .
Result of Action
MS402 blocks Th17 cell differentiation and ameliorates colitis in mice . By selectively inhibiting BRD4-BD1, MS402 can disrupt the normal functioning of BRD4 and other BET family proteins, leading to changes in gene expression and cellular function .
特性
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-4-[(2-methyl-3-oxocyclopenten-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-17(9-10-19(12)24)23-18-8-3-13(11-16(18)21)20(25)22-14-4-6-15(26-2)7-5-14/h3-8,11,23H,9-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTVTSICPINUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1=O)NC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide | |
Q & A
Q1: What makes MS402 unique compared to other BET inhibitors?
A1: MS402 demonstrates selectivity for the first bromodomain (BD1) of BRD4 over its second bromodomain (BD2). [, ] This is significant because most BET inhibitors target both BD1 and BD2 indiscriminately. Selective inhibition of BD1 offers the potential for fewer side effects and a more targeted therapeutic approach. []
Q2: How does MS402 interact with BRD4 at a molecular level?
A2: MS402 binds to the acetyl-lysine binding pocket of BRD4's BD1 with higher affinity compared to BD2. [, ] Computational studies using molecular dynamics simulations and binding free energy calculations revealed that specific residues like Gln85, Pro86, Asn140, and Ile146 in BD1 contribute significantly to this selective binding. []
Q3: What are the downstream effects of MS402 inhibiting BRD4's BD1?
A3: By selectively inhibiting BD1, MS402 disrupts the binding of BRD4 to specific gene loci, particularly those related to Th17 cell differentiation. [] This interference reduces the recruitment of p-TEFb by BRD4, a crucial step for RNA polymerase II phosphorylation and subsequent gene transcription. [] Consequently, MS402 primarily inhibits Th17 cell differentiation with minimal impact on other T helper cell subsets like Th1, Th2, and Treg cells. []
Q4: What is the therapeutic potential of MS402 based on current research?
A4: Preclinical studies using a mouse model of colitis demonstrated that MS402 effectively prevents and alleviates disease severity. [] This therapeutic benefit is attributed to MS402's ability to specifically inhibit Th17 cell development, a key player in inflammatory bowel diseases. [] These findings suggest MS402 holds promise as a potential therapeutic agent for inflammatory disorders.
Q5: Are there any computational models available to study MS402?
A5: Yes, researchers have employed computational chemistry techniques to investigate the interaction between MS402 and BRD4. Molecular dynamics simulations, adaptive biasing force, and multiple-walker adaptive biasing force simulations have been used to study the binding mechanism and selectivity of MS402 towards BRD4-BD1. [] These computational models provide valuable insights into the structural basis of MS402's selectivity and can guide the development of more potent and selective BD1 inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)
![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)


![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)


![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)